1,2,5-trimethyl-N-pentylpiperidin-4-amine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research
The piperidine scaffold is a fundamental structural motif in the realm of medicinal chemistry and drug discovery. arizona.edu This six-membered nitrogen-containing heterocycle is a prevalent core in a vast number of active pharmaceutical ingredients. thieme-connect.com The significance of the piperidine scaffold lies in its ability to serve as a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. nbinno.com
The incorporation of the piperidine moiety allows for the strategic exploration of structure-activity relationships (SARs), enabling chemists to fine-tune the efficacy, selectivity, and pharmacokinetic profiles of potential drug candidates. nbinno.com The three-dimensional nature of the piperidine ring also allows for the creation of molecules with specific spatial arrangements, which can be crucial for effective interaction with biological targets. Furthermore, the introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic properties. thieme-connect.com
Piperidine derivatives have been successfully employed in a wide range of therapeutic areas, including as central nervous system modulators, antihistamines, anti-cancer drugs, and analgesics. arizona.edu The prevalence of this scaffold in U.S. FDA-approved pharmaceuticals underscores its importance and continued relevance in modern chemical research. arizona.edu
Rationale for Investigating Substituted Piperidin-4-amines
The investigation of substituted piperidin-4-amines is driven by their potential to interact with a variety of biological targets. The presence of the amine group at the 4-position provides a key site for hydrogen bonding and other interactions, which can be critical for binding to receptors and enzymes.
The specific substitution pattern on the piperidine ring and the nature of the substituent on the nitrogen atom can significantly influence the compound's biological activity. For instance, different substituents can alter the molecule's lipophilicity, polarity, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a particular target.
Research into substituted piperidin-4-amines has led to the development of compounds with a range of pharmacological activities, including analgesic and anesthetic properties. nih.gov The 4-anilinopiperidine scaffold, a related structure, is a key component in a number of potent opioid analgesics. The exploration of novel substitution patterns on the piperidin-4-amine core continues to be an active area of research in the pursuit of new therapeutic agents with improved efficacy and safety profiles.
Overview of Current Research Trajectories for 1,2,5-trimethyl-N-pentylpiperidin-4-amine
Currently, this compound is primarily utilized for research purposes. While specific, in-depth studies on this exact compound are not extensively documented in publicly available literature, its structural features suggest several potential avenues of investigation.
The research trajectories for compounds like this compound are often directed by the known biological activities of structurally similar molecules. Given its substituted piperidin-4-amine core, research could focus on its potential as a modulator of central nervous system targets, such as opioid or other neurotransmitter receptors. The combination of the trimethylated piperidine ring and the N-pentyl group could confer specific properties related to receptor affinity and selectivity.
Furthermore, this compound can serve as a valuable building block in synthetic chemistry for the creation of more complex molecules. The primary amine at the 4-position offers a reactive handle for further functionalization, allowing for the synthesis of a library of related compounds for screening and lead optimization in drug discovery programs. The exploration of its utility in the development of novel chemical entities with potential therapeutic value remains a key focus of its research applications.
Detailed Research Findings
Due to the limited availability of specific research findings for this compound, this section will discuss general synthetic approaches and properties relevant to this class of compounds.
A common method for the synthesis of N-alkylated piperidines involves the direct N-alkylation of a secondary amine with an alkyl halide. researchgate.net In the case of this compound, a potential synthetic route would involve the reaction of 1,2,5-trimethylpiperidin-4-amine (B1281756) with a pentyl halide. Another widely used method is reductive amination, where a piperidone is reacted with an amine in the presence of a reducing agent. researchgate.net
The physicochemical properties of this compound are influenced by its substituents. The pentyl group is expected to increase the lipophilicity of the molecule, which could affect its solubility and ability to cross biological membranes. The basicity of the piperidine nitrogen and the exocyclic amine will also be influenced by the electronic effects of the alkyl substituents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H28N2 |
| Molecular Weight | 212.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1218562-42-5 |
| SMILES | CCCCCNC1CC(C)N(C)CC1C |
Table 2: Structural Features of Related Piperidine Derivatives
| Compound | Key Structural Features | Potential Research Area |
| N-Boc-4-iodopiperidine | Boc-protected nitrogen, iodine at C4 | Building block for complex molecule synthesis nbinno.com |
| Fentanyl | N-phenylpropanamide substituent on piperidin-4-amine | Opioid analgesics nih.gov |
| Donepezil | N-benzylpiperidine moiety | Alzheimer's disease treatment ijnrd.org |
| Loratadine | Ethyl ester and chloro-substituted pyridine (B92270) on piperidine N | Antihistamine |
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1,2,5-trimethyl-N-pentylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-5-6-7-8-14-13-9-12(3)15(4)10-11(13)2/h11-14H,5-10H2,1-4H3 |
InChI Key |
YUXAOOKQNMXUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CC(N(CC1C)C)C |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Methodologies for 1,2,5 Trimethyl N Pentylpiperidin 4 Amine
Historical Context of Piperidine (B6355638) Ring Synthesis Strategies
The construction of the piperidine skeleton has been a subject of extensive research for over a century. nih.gov Early and still widely used methods include the hydrogenation of substituted pyridine (B92270) precursors. nih.govwikipedia.org This fundamental process, while effective, often requires harsh conditions such as high pressure and temperature, and controlling stereoselectivity can be challenging. nih.gov
Another classical approach is the Dieckmann cyclization of aminodicarboxylate esters, a multi-step procedure that involves the intramolecular condensation of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the desired 4-piperidone. researchgate.net While historically significant, this method can be lengthy and suffer from equilibrium limitations and side reactions. researchgate.netgoogle.com
Over the decades, numerous other strategies have been developed to address the need for efficiency, modularity, and stereocontrol. nih.gov These include aza-Diels-Alder reactions, ring-closing metathesis, intramolecular Michael additions, and various catalytic cyclizations. researchgate.net Modern organic synthesis has seen a rise in methods utilizing transition metal catalysis (e.g., using palladium, gold, or iridium) and organocatalysis to construct the piperidine ring with high levels of stereoselectivity. nih.govnih.govrsc.org These advanced approaches offer milder reaction conditions and greater control over the three-dimensional arrangement of substituents, which is crucial for pharmacological applications. nih.gov
Precursors and Starting Materials for 1,2,5-trimethyl-N-pentylpiperidin-4-amine
The primary precursors for the synthesis of this compound are the key piperidone intermediate and the amine side chain.
Key Intermediate : 1,2,5-trimethylpiperidin-4-one (B1268293) (also known as 1,2,5-trimethyl-4-piperidone). google.comcymitquimica.com
Amine Precursor : Pentylamine (n-amylamine).
The synthesis of the target molecule hinges on the efficient preparation of the 1,2,5-trimethylpiperidin-4-one core, which contains three of the required methyl groups and the foundational heterocyclic structure.
The synthesis of 1,2,5-trimethylpiperidin-4-one is a critical step and has been approached through various methodologies.
A more advanced and technologically viable method involves the reaction of a chlorinated ketone with an aqueous solution of methylamine (B109427). google.com Specifically, a solution of isopropenyl-2-chloropropylketone in methylene (B1212753) chloride is added to an aqueous solution of methylamine. The subsequent intramolecular cyclization and ring formation yield 1,2,5-trimethyl-4-piperidone. google.com This approach is significantly more efficient, offering yields in the range of 82-85%. google.com
| Method | Starting Materials | Key Reagents | Reported Yield | Drawbacks |
|---|---|---|---|---|
| Dieckmann Cyclization | Methyl methacrylate, Methyl crotonate, Methylamine | Metallic potassium or alkali metal amides | ~33% | Multi-stage, long duration, low yield, hazardous reagents google.com |
| Intramolecular Cyclization | Isopropenyl-2-chloropropylketone, Methylamine | Aqueous methylamine, Methylene chloride | 82-85% | Requires specific chlorinated ketone precursor google.com |
Significant efforts have been made to optimize the synthesis of piperidone intermediates to improve yield, safety, and process efficiency. The development of the intramolecular cyclization route for 1,2,5-trimethyl-4-piperidone represents a substantial optimization over the classical Dieckmann approach. google.com
Key advantages and optimization parameters of the improved method include:
Increased Yield : The yield is dramatically improved to over 80%, compared to 33% for the Dieckmann method. google.com
Process Simplification : The number of synthetic stages is reduced, which lowers energy, labor, and depreciation costs. google.com
Enhanced Safety : The use of non-flammable methylene chloride as a solvent and the replacement of explosive alkali metals significantly reduces fire and explosion hazards. google.com
Reduced Waste : The optimized process avoids the need for subsequent acidification and basification steps and does not require extraction of the aqueous layer, leading to a reduction in wastewater and raw material consumption. google.com
Reaction conditions for this optimized pathway were systematically studied. The molar ratio of the chlorinated ketone to methylamine was found to be optimal at 1:(2-2.25). google.com The reaction is typically maintained at a temperature of 40-45 °C for approximately 2 hours with constant stirring. google.com Extending the reaction time to 3 hours did not significantly impact the yield, while a duration of less than 2 hours resulted in a decreased yield of the piperidone product. google.com
Direct Synthetic Routes to this compound
With the key 1,2,5-trimethylpiperidin-4-one intermediate in hand, the most direct pathway to the final product is through the formation of the C4-amine bond.
Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org This process is the method of choice for converting ketones and aldehydes into amines in a single operational step. mdpi.com The reaction proceeds in two main stages:
Imine/Iminium Ion Formation : The ketone (1,2,5-trimethylpiperidin-4-one) reacts with the primary amine (pentylamine) to form an imine intermediate (or its protonated form, the iminium ion), with the concomitant elimination of water.
Reduction : The imine intermediate is then reduced in situ to the corresponding secondary amine.
A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity and reactivity. organic-chemistry.org
Sodium borohydride (B1222165) (NaBH₄) : A common and cost-effective reducing agent, often used after the initial formation of the imine. organic-chemistry.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and more selective reagent that is particularly effective for reductive aminations. organic-chemistry.org It tolerates a wide range of functional groups and can be used in a one-pot procedure where the ketone, amine, and reducing agent are mixed together. organic-chemistry.org
Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is another option, though it may require higher pressures.
Modern Catalysts : More recent developments include the use of earth-abundant metal catalysts, such as iron complexes, which offer a more sustainable approach to reductive amination. d-nb.info
The general protocol for synthesizing this compound would involve reacting 1,2,5-trimethylpiperidin-4-one with pentylamine in a suitable solvent, such as methanol (B129727) or 1,2-dichloroethane (B1671644), followed by the addition of a reducing agent like sodium triacetoxyborohydride. organic-chemistry.org
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | Cost-effective; often requires stepwise addition. organic-chemistry.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | Mild, selective, allows for one-pot reactions, tolerates sensitive functional groups. organic-chemistry.org |
| H₂ with Metal Catalyst (e.g., Pd/C) | Ethanol, Methanol | Clean reduction, but may require pressure equipment. nih.gov |
| Iron-based Catalysts | Water | Sustainable, reusable, good functional group tolerance. d-nb.info |
The synthesis of this compound is complicated by the presence of multiple chiral centers at positions C2, C5, and the newly formed C4. The relative stereochemistry of the methyl groups at C2 and C5 is established during the synthesis of the piperidone ring. The final reductive amination step introduces the stereocenter at C4, leading to the possibility of forming different diastereomers.
The stereochemical outcome of the reduction of the intermediate iminium ion is often governed by the principle of steric approach control. The hydride reducing agent will preferentially attack from the less sterically hindered face of the molecule. The existing substituents on the piperidine ring (the methyl groups at C2 and C5) will direct the approach of the incoming nucleophile (hydride). nih.gov
For example, if the C2 and C5 methyl groups are in a cis configuration relative to each other, they will create a more sterically demanding environment on one face of the ring. The hydride will then preferentially attack from the opposite, less hindered face, leading to a diastereomeric enrichment of the product where the new C4-N bond is trans to the C2 and C5 methyl groups. Achieving high levels of stereoselectivity is a significant goal in modern synthetic chemistry, and methods to achieve this include: nih.govacs.org
Substrate Control : Utilizing the inherent stereochemistry of the starting material to direct the outcome of subsequent reactions. nih.gov
Reagent Control : Employing bulky reducing agents that can enhance the steric differentiation between the two faces of the iminium ion.
Catalytic Asymmetric Synthesis : Using chiral catalysts (e.g., chiral rhodium or iridium complexes) to create a chiral environment around the substrate, which can induce high enantioselectivity or diastereoselectivity. nih.govacs.org
Modern approaches, such as those employing organocatalysis or transition-metal catalysis, have been developed to provide highly enantiomerically enriched substituted piperidines, often through desymmetrization or other advanced strategies. nih.govrsc.org
N-Alkylation Protocols for Pentyl Group Introduction
The introduction of the pentyl group onto the nitrogen atom of a precursor amine is a critical step in the synthesis of this compound. This can be achieved through several N-alkylation protocols. The choice of method often depends on the specific precursor being used, whether it is 1,2,5-trimethylpiperidin-4-amine (B1281756) or the direct reductive amination of 1,2,5-trimethyl-4-piperidone with pentylamine.
In a stepwise approach, where 1,2,5-trimethylpiperidin-4-amine is first synthesized, the subsequent N-alkylation to introduce the pentyl group can be accomplished by reacting the secondary amine with a suitable pentylating agent, such as a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases for this purpose include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA). The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being frequently employed. The reaction temperature can vary from room temperature to elevated temperatures to drive the reaction to completion. It is important to control the stoichiometry of the alkylating agent to minimize the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt.
Alternatively, the pentyl group can be introduced directly through a one-pot reductive amination of 1,2,5-trimethyl-4-piperidone with pentylamine. In this process, the ketone and the primary amine first form an imine or enamine intermediate in situ, which is then reduced without isolation to the desired secondary amine. A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed. The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (DCE), often with the addition of a catalytic amount of acetic acid to facilitate imine formation.
Below is an interactive data table summarizing typical conditions for these N-alkylation methods.
| Alkylation Method | Substrate | Alkylating Agent | Reducing Agent | Base | Solvent | Temperature | Typical Yield |
| Direct Alkylation | 1,2,5-trimethylpiperidin-4-amine | 1-Bromopentane | N/A | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good |
| Direct Alkylation | 1,2,5-trimethylpiperidin-4-amine | 1-Iodopentane | N/A | DIPEA | DMF | Room Temp to 60°C | Good to High |
| Reductive Amination | 1,2,5-trimethyl-4-piperidone | Pentylamine | NaBH(OAc)₃ | N/A | Dichloromethane | Room Temp | Good to High |
| Reductive Amination | 1,2,5-trimethyl-4-piperidone | Pentylamine | H₂/Pd-C | N/A | Methanol/Ethanol | Room Temp | Good to High |
Purification and Isolation Techniques in the Synthesis of Piperidine Amines
The purification and isolation of the final product, this compound, and its intermediates are crucial steps to obtain a compound of high purity. The choice of purification technique depends on the physical and chemical properties of the compound (e.g., solid or liquid, boiling point, polarity) and the nature of the impurities present.
Distillation: For liquid piperidine derivatives with sufficient thermal stability, distillation is a common purification method. Simple distillation can be effective if the boiling point of the desired compound is significantly different from that of the impurities and solvents. For compounds with closer boiling points, fractional distillation is employed to achieve better separation. In the case of high-boiling point compounds, vacuum distillation is used to lower the boiling point and prevent decomposition. For instance, the precursor 1,2,5-trimethyl-4-piperidone can be purified by vacuum distillation.
Chromatography: Chromatographic techniques are widely used for the purification of piperidine amines, especially when dealing with complex mixtures or non-volatile compounds.
Column Chromatography: This is a standard laboratory technique for separating compounds based on their differential adsorption on a stationary phase, typically silica (B1680970) gel or alumina. A suitable solvent system (eluent) is chosen to allow for the separation of the target compound from byproducts and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly in a pharmaceutical context, preparative HPLC is often utilized. This technique offers high resolution and is suitable for the separation of closely related analogues.
Recrystallization: If the synthesized piperidine amine or its salt is a solid, recrystallization is a powerful method for purification. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving the impurities in the solution.
Extraction: Liquid-liquid extraction is a fundamental work-up procedure to separate the product from the reaction mixture. For basic compounds like piperidine amines, the crude product is often dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to remove acidic impurities. Conversely, washing with an acidic solution can be used to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Salt Formation: Piperidine amines can be converted to their corresponding salts (e.g., hydrochlorides, sulfates) by treatment with an appropriate acid. These salts are often crystalline and can be easily purified by recrystallization. The pure free base can then be regenerated by treatment with a base.
The following interactive table summarizes the applicability of these purification techniques.
| Purification Technique | Physical State of Compound | Key Principle | Applicability to Piperidine Amines |
| Distillation | Liquid | Difference in boiling points | Suitable for thermally stable liquid amines and intermediates. |
| Column Chromatography | Solid or Liquid | Differential adsorption | Widely used for separating complex mixtures of piperidine derivatives. |
| HPLC | Solid or Liquid | High-resolution separation | Used for achieving high purity, especially for pharmaceutical-grade compounds. |
| Recrystallization | Solid | Difference in solubility | Effective for purifying solid piperidine amines or their salts. |
| Extraction | Liquid | Partitioning between immiscible liquids | A standard work-up procedure to remove impurities. |
| Salt Formation | Solid or Liquid | Conversion to a crystalline salt | Facilitates purification of solid derivatives through recrystallization. |
Stereochemical Investigations of 1,2,5 Trimethyl N Pentylpiperidin 4 Amine
Chiral Centers and Potential Stereoisomers of 1,2,5-trimethyl-N-pentylpiperidin-4-amine
The molecular structure of this compound contains three chiral centers located at the C2, C4, and C5 positions of the piperidine (B6355638) ring. Each of these carbon atoms is bonded to four different substituent groups, making them stereogenic.
The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=3, there are 2^3 = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. Each pair of enantiomers is diastereomerically related to the other pairs.
The specific configuration at each chiral center (C2, C4, and C5) can be designated as either R or S, leading to the distinct stereoisomers outlined in the table below.
Table 1: Potential Stereoisomers of this compound
| Stereoisomer | Configuration at C2 | Configuration at C4 | Configuration at C5 | Enantiomeric Pair |
|---|---|---|---|---|
| 1 | R | R | R | Pair A |
| 2 | S | S | S | |
| 3 | R | R | S | Pair B |
| 4 | S | S | R | |
| 5 | R | S | R | Pair C |
| 6 | S | R | S | |
| 7 | R | S | S | Pair D |
| 8 | S | R | R |
Diastereomeric Considerations in Substituted Piperidines
In polysubstituted piperidines like this compound, diastereomerism arises from the relative spatial orientation of the substituents on the ring. These are often described using cis and trans nomenclature, referring to whether substituents are on the same or opposite sides of the ring's plane. For this molecule, the relative orientations of the methyl groups at C2 and C5, and the N-pentylamino group at C4, define the diastereomers.
The formation of these diastereomers during synthesis can be influenced by reaction conditions. Kinetically controlled reactions may yield a different ratio of diastereomers than thermodynamically controlled reactions. Under thermodynamic equilibrium, the most stable diastereomer, typically the one that minimizes steric interactions, will predominate. escholarship.org For instance, methods like light-mediated epimerization can be used to convert less stable diastereomers into more stable ones, often with high selectivity. escholarship.org
The relative stereochemistry significantly impacts the molecule's preferred conformation. For example, a diastereomer with a trans relationship between two bulky substituents may be more stable than its cis counterpart if it allows both groups to occupy equatorial positions in the favored chair conformation, thereby minimizing unfavorable 1,3-diaxial interactions. escholarship.org The synthesis of specific regio- and diastereoisomers of substituted piperidines is a key area of research, with strategies developed to selectively access either cis or trans products. rsc.orgrsc.org
Asymmetric Synthesis Approaches for Enantiopure Forms
The synthesis of single enantiomers of polysubstituted piperidines is a significant challenge in organic chemistry, often requiring specialized asymmetric synthesis strategies. elsevierpure.com These methods are crucial for producing enantiopure compounds for various applications.
Several approaches can be envisioned for the synthesis of enantiopure this compound:
Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials from nature. While effective, it may lack the flexibility to generate all possible stereoisomers.
Catalytic Asymmetric Synthesis: This is a powerful strategy that employs a chiral catalyst to control the stereochemical outcome of a reaction. For piperidine synthesis, this could involve asymmetric hydrogenation of a pyridine (B92270) precursor or an enantioselective cyclization reaction. nih.govnih.gov
Biocatalysis: Enzymes such as transaminases and imine reductases (IREDs) offer high enantioselectivity and diastereoselectivity for the synthesis of chiral amines. researchgate.netresearchgate.net A chemoenzymatic or multi-enzyme one-pot process could be developed, starting from an achiral precursor, to install the desired stereochemistry at the C4 amine center and subsequently control the configuration of the other centers. elsevierpure.comresearchgate.net
Substrate-Controlled Synthesis: In this approach, existing stereocenters in a substrate guide the formation of new ones. For example, a highly enantioselective Michael addition could be used to create an initial stereocenter, which then directs the stereochemistry of subsequent transformations. nih.gov
A practical synthesis might involve a multi-step sequence where stereocenters are introduced sequentially with high levels of control. elsevierpure.comnih.gov
Conformational Analysis of the Piperidine Ring and Substituents
The piperidine ring is not planar and adopts several non-planar conformations to relieve ring strain. The substituents attached to the ring significantly influence the equilibrium between these conformations.
Similar to cyclohexane, the piperidine ring predominantly exists in a low-energy chair conformation . ias.ac.in It can undergo a conformational change known as a ring flip, passing through higher-energy intermediates such as the twist-boat and boat conformations . ias.ac.inlibretexts.org The energy barrier for this interconversion is relatively low, allowing for rapid equilibrium at room temperature. researchgate.net
The chair conformation is generally the most stable because it minimizes both torsional strain (staggered arrangement of C-C bonds) and steric strain (substituents can occupy less hindered equatorial positions). The boat conformation suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. ias.ac.in In certain heavily substituted piperidines, non-chair conformations can become significantly populated. ias.ac.inrsc.org
The conformational equilibrium of this compound is determined by the steric demands of its four substituents. In a chair conformation, each substituent can be in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The ring flip interconverts axial and equatorial positions. libretexts.org
Generally, bulky substituents prefer the more spacious equatorial position to avoid steric clashes with other axial groups, known as 1,3-diaxial interactions. escholarship.org The relative stability of a conformer can be estimated by considering the steric strain associated with each axial substituent.
N-Pentylamino Group (C4): The large N-pentylamino group will have a strong preference for the equatorial position to minimize steric hindrance.
Methyl Groups (C2 and C5): These methyl groups also prefer equatorial positions. The stability of a given diastereomer will heavily depend on whether its configuration allows the methyl groups to occupy equatorial sites simultaneously with the C4 substituent.
N-Methyl Group (N1): The methyl group on the nitrogen atom also has an equatorial preference. Additionally, the nitrogen atom undergoes rapid pyramidal inversion, which is typically faster than the ring-flipping process. amherst.edu
The most stable conformation for any given diastereomer will be the chair form that places the maximum number of bulky substituents in equatorial positions. A diastereomer whose structure forces multiple bulky groups into axial positions will be significantly less stable and higher in energy.
Table 2: Qualitative Steric Interactions in a Hypothetical trans,trans-Isomer
| Conformer | C2-Me Position | C4-NHPentyl Position | C5-Me Position | Major 1,3-Diaxial Interactions | Relative Stability |
|---|---|---|---|---|---|
| Chair 1 (All-Equatorial) | Equatorial | Equatorial | Equatorial | Minimal | Most Stable |
| Chair 2 (All-Axial) | Axial | Axial | Axial | C2-Me ↔ H, C4-NHPentyl ↔ H, C5-Me ↔ H | Least Stable |
Computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of molecules like this compound. researchgate.net Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to perform detailed conformational analyses. escholarship.orgresearchgate.net
These computational approaches allow for:
Geometry Optimization: Calculating the lowest-energy three-dimensional structure for each possible stereoisomer and conformer (chair, twist-boat, etc.). researchgate.net
Energy Calculation: Determining the relative stabilities of different conformers and diastereomers by calculating their potential energies. escholarship.orgrsc.org This allows for the prediction of the most abundant species at equilibrium.
Transition State Analysis: Modeling the energy barriers for conformational changes like chair-chair interconversion. osti.gov
Spectroscopic Prediction: Calculating properties like NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. researchgate.net
Computational studies on related substituted piperidines have shown excellent correlation between calculated relative energies and experimentally observed diastereomer ratios. escholarship.org Such models can predict that the lowest energy conformer will maximize the number of substituents in equatorial positions to avoid destabilizing steric interactions. nih.govacs.org
Table 3: Hypothetical Relative Energies of Conformers from DFT Calculations
| Conformer Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Chair (all substituents equatorial) | 0.00 | >99 |
| Chair (C4-NHPentyl axial) | +3.5 | <1 |
| Chair (C2-Me axial) | +1.8 | ~4 |
| Twist-Boat | +5.5 | <0.1 |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1,2,5 Trimethyl N Pentylpiperidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of 1,2,5-trimethyl-N-pentylpiperidin-4-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information about the compound's connectivity and stereochemistry. nih.govipb.pt
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's structure (C₁₃H₂₈N₂), 13 distinct signals would be expected in the absence of coincidental overlap. achemblock.com The chemical shifts of the piperidine (B6355638) ring carbons are particularly diagnostic of the ring conformation and the orientation of substituents. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| N-CH₃ | ~2.2-2.4 | s | N-CH₃ | ~40-45 |
| C2-CH₃, C5-CH₃ | ~0.8-1.2 | d | C2-CH₃, C5-CH₃ | ~15-20 |
| Piperidine Ring H (C2, C6) | ~2.5-3.0 | m | Piperidine Ring C (C2, C6) | ~60-65 |
| Piperidine Ring H (C3, C5) | ~1.5-2.0 | m | Piperidine Ring C (C3, C5) | ~30-40 |
| Piperidine Ring H (C4) | ~2.8-3.2 | m | Piperidine Ring C (C4) | ~50-55 |
| N-Pentyl H (α-CH₂) | ~2.4-2.6 | t | N-Pentyl C (α-CH₂) | ~50-55 |
| N-Pentyl H (β,γ,δ-CH₂) | ~1.2-1.6 | m | N-Pentyl C (β,γ,δ-CH₂) | ~22-32 |
| N-Pentyl H (ω-CH₃) | ~0.9 | t | N-Pentyl C (ω-CH₃) | ~14 |
| N-H (amine) | ~1.0-2.0 (broad) | s (br) | - | - |
Note: Predicted values are estimates based on analogous structures and may vary with solvent and stereochemistry. s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
While 1D NMR suggests the presence of various functional groups, 2D NMR experiments are essential to piece together the molecular puzzle. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity within the piperidine ring (e.g., H2 through H3 to H4) and along the N-pentyl chain, confirming the integrity of these structural fragments. science.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu This is critical for connecting the different parts of the molecule. For example, correlations from the N-CH₃ protons to the C2 and C6 carbons of the piperidine ring would confirm the position of the N-methyl group. Similarly, correlations from the α-CH₂ protons of the pentyl group to the C4 of the piperidine ring would confirm the location of the N-pentylamino substituent. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing crucial information for stereochemical assignment. researchgate.net Within the piperidine chair conformation, NOESY can distinguish between axial and equatorial substituents. For instance, observing a NOE between the axial proton at C4 and the axial methyl group at C2 would suggest a specific relative stereochemistry (cis/trans relationship) between these substituents.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is used to determine the compound's molecular weight and formula, and to gain structural insights through fragmentation analysis. researchgate.net For this compound (C₁₃H₂₈N₂), the expected exact mass would be calculated for the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Electron ionization (EI) or electrospray ionization (ESI) would likely be used. The fragmentation pattern is highly characteristic of the structure. For cyclic amines like piperidine derivatives, a key fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. miamioh.edu
Predicted Key Mass Fragments for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 212 | [C₁₃H₂₈N₂]⁺ | Molecular Ion (M⁺) |
| 197 | [M - CH₃]⁺ | Loss of a methyl radical |
| 141 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical (α-cleavage at C4-N bond) |
| 84 | [C₅H₁₀N]⁺ | Characteristic fragment from piperidine ring cleavage |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
Note: Fragmentation is predictive and can be influenced by ionization method and energy. researchgate.netxml-journal.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Piperidine Derivatives
Should a suitable single crystal of this compound or a salt thereof be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov
Crucially, it would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the absolute and relative stereochemistry of the three chiral centers at C2, C4, and C5. chemrxiv.org This solid-state structure provides the ultimate benchmark for confirming the stereochemical assignments made by NMR spectroscopy. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. ias.ac.in
For this compound, the IR spectrum would show characteristic absorptions. wpmucdn.com The N-H stretch of the secondary amine is a key diagnostic peak. Aliphatic C-H stretching and bending vibrations from the methyl, pentyl, and piperidine ring groups would also be prominent. The C-N stretching vibrations provide further evidence for the amine and piperidine structure. libretexts.org
Predicted Characteristic Vibrational Frequencies (IR)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (weak, sharp) |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1450 - 1470 | C-H Bend | CH₂ Scissoring |
| 1370 - 1380 | C-H Bend | CH₃ Symmetric Bend |
| 1020 - 1250 | C-N Stretch | Aliphatic Amine/Piperidine |
| 665 - 910 | N-H Wag | Secondary Amine (broad) |
Note: Based on general values for secondary aliphatic amines and piperidines. cdnsciencepub.comorgchemboulder.com
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
The structure of this compound contains three stereocenters (at C2, C5, and C4), meaning it can exist as a mixture of up to eight stereoisomers (four pairs of enantiomers). Chiral chromatography is the definitive method for separating these stereoisomers and assessing the enantiomeric and diastereomeric purity of a synthesized sample. diva-portal.org
This separation can be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). nih.gov The CSP creates a chiral environment where the different stereoisomers interact with varying strengths, leading to different retention times and thus separation. researchgate.netwvu.edu This technique is crucial for isolating specific stereoisomers for further study or for quality control purposes to quantify the composition of a stereoisomeric mixture. nih.gov
Advanced Separation Techniques (e.g., LC-MS/MS) for Purity and Impurity Profiling
The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. researchgate.net Consequently, regulatory bodies necessitate comprehensive impurity profiling. ijprajournal.com For a compound such as this compound, advanced hyphenated analytical techniques are indispensable for both quantifying the compound and for detecting, identifying, and quantifying any impurities. ijprajournal.com Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful and widely adopted method for its high sensitivity, selectivity, and specificity in analyzing complex mixtures. ijprajournal.comnih.gov
The coupling of liquid chromatography with tandem mass spectrometry provides a robust platform for the separation, detection, and structural characterization of the target compound and its potential impurities, even at trace levels. mdpi.com The chromatographic component separates the individual components of a sample mixture, while the mass spectrometer provides information about the molecular weight and structure of each separated component. ijprajournal.com
A typical LC-MS/MS method for the analysis of this compound would involve a reversed-phase chromatographic separation, where the compound and its impurities are separated based on their hydrophobicity. The subsequent detection by tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. frag-den-staat.de In MRM, specific precursor-to-product ion transitions are monitored for the target analyte and its potential impurities, significantly reducing background noise and enhancing detection limits. frag-den-staat.de
Purity Profiling:
For the determination of the purity of this compound, a validated LC-MS/MS method is employed. The method would be optimized to achieve a symmetrical peak shape and an appropriate retention time for the main compound, ensuring its separation from any co-eluting substances. The purity is typically expressed as a percentage of the main component relative to the total area of all detected peaks.
Impurity Profiling:
Impurity profiling is a crucial aspect of pharmaceutical analysis, aimed at identifying and quantifying any unwanted chemical substances that may be present in the API. researchgate.net These impurities can originate from various sources, including the synthetic route, degradation of the API, or contamination. mdpi.com
In the context of this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. For instance, incomplete alkylation during synthesis could lead to the presence of precursors such as 1,2,5-trimethylpiperidin-4-amine (B1281756).
The process of impurity profiling using LC-MS/MS involves:
Method Development and Validation: An LC-MS/MS method is developed and validated to ensure it is suitable for its intended purpose, including specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). mdpi.com
Identification of Impurities: Mass spectrometry is used to determine the molecular weights of the impurities. Further fragmentation in the collision cell of the tandem mass spectrometer (MS/MS) provides structural information that aids in the identification of the impurities.
Quantification of Impurities: Once identified, the impurities are quantified relative to the main compound, often using a relative response factor if a reference standard for the impurity is not available.
Below are illustrative data tables representing a hypothetical LC-MS/MS analysis for the purity and impurity profiling of this compound.
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Table 2: Hypothetical MRM Transitions and Retention Times for Purity and Impurity Profiling
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 213.2 | 142.2 | 5.8 |
| Impurity A: 1,2,5-trimethylpiperidin-4-amine | 143.2 | 84.1 | 3.2 |
| Impurity B: N-pentylpiperidin-4-amine | 171.2 | 100.1 | 4.5 |
| Impurity C: 1,2,5-trimethyl-N-butylpiperidin-4-amine | 199.2 | 142.2 | 5.2 |
Theoretical and Computational Chemistry of 1,2,5 Trimethyl N Pentylpiperidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.netgoogle.comnih.gov
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity indicators.
Density Functional Theory (DFT) Studies on Ground State Geometriesresearchgate.netgoogle.comnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for determining the optimized or ground-state geometry of a molecule, which corresponds to the lowest energy conformation. For 1,2,5-trimethyl-N-pentylpiperidin-4-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.gov These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.
The piperidine (B6355638) ring can exist in various chair and boat conformations, and the substituents (three methyl groups and an N-pentyl group) will have preferred axial or equatorial orientations. DFT calculations can determine the relative energies of these different conformers, identifying the most stable arrangement. For instance, the calculations would likely show a preference for a chair conformation with bulky substituents in equatorial positions to minimize steric hindrance.
Table 1: Hypothetical Geometric Parameters for the Most Stable Conformer of this compound Calculated by DFT
| Parameter | Value |
| C2-C3 Bond Length (Å) | 1.54 |
| C4-N(amine) Bond Length (Å) | 1.47 |
| C2-C3-C4 Bond Angle (°) | 111.5 |
| C3-C4-N(amine) Bond Angle (°) | 110.0 |
| C2-N1-C6-C5 Dihedral Angle (°) | -55.2 (Chair Conformation) |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Ab Initio Methods for Energy and Reaction Pathway Predictions
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energy calculations. These methods are invaluable for predicting reaction pathways and transition states. For this compound, ab initio calculations could be used to model its protonation state at physiological pH, predict its reactivity in various chemical reactions, and analyze its metabolic fate by calculating the activation energies for potential biotransformations.
Molecular Dynamics Simulations for Conformational Sampling and Dynamicsnih.gov
While quantum chemical calculations provide a static picture of the molecule's most stable state, this compound is a flexible molecule that exists as an ensemble of conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. ulisboa.pt By simulating the molecule's behavior in a solvent box (e.g., water) over nanoseconds or longer, MD can provide a detailed understanding of its conformational landscape and dynamics.
For this compound, MD simulations would reveal the flexibility of the N-pentyl chain, the potential for piperidine ring puckering, and the interplay between the different substituents. researchgate.net This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket of a biological target. The simulations track the trajectory of each atom, allowing for the calculation of various properties such as radial distribution functions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF).
In Silico Ligand-Target Docking Studies (Focus on molecular interactions)researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or other macromolecular target.
The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results of a docking study can highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For this compound, the amine group could act as a hydrogen bond donor or acceptor, while the pentyl chain and methyl groups would likely engage in hydrophobic interactions.
Table 2: Hypothetical Docking Results of this compound with a Generic Kinase Target
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | ASP 145 (side chain) | 2.9 |
| Hydrophobic Interaction | LEU 83 (side chain) | 3.8 |
| Hydrophobic Interaction | VAL 35 (side chain) | 4.1 |
| van der Waals | ILE 130 (side chain) | 3.5 |
Note: This table presents a hypothetical scenario of interactions that could be identified through molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling Principlesresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The underlying principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. QSAR models are developed by statistically analyzing a dataset of compounds with known activities to build a predictive model.
Derivation of Molecular Descriptors for this compound
To build a QSAR model, a set of molecular descriptors must be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and can be categorized into several types:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors of shape, size, and electronic properties like dipole moment and polar surface area.
For this compound, a variety of descriptors can be calculated that would be used in the development of a QSAR model for a series of related compounds.
Table 3: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
| 1D | Molecular Weight | 212.4 g/mol |
| 2D | Topological Polar Surface Area (TPSA) | 29.2 Ų |
| 2D | LogP (octanol-water partition coefficient) | 3.5 |
| 3D | Molecular Volume | 230.5 ų |
| 3D | Dipole Moment | 1.8 D |
Note: The values in this table are representative estimates for the compound.
These descriptors, along with those from a series of analogous compounds, could then be used to build a QSAR model to predict the biological activity of new, untested molecules, thereby accelerating the drug discovery process.
Development of Predictive Models for Molecular Properties and Interactions
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry for forecasting the physicochemical properties and biological activities of chemical compounds. nih.govtandfonline.comresearchgate.net These models establish a mathematical relationship between the structural or property-based descriptors of a molecule and its observed activity.
For piperidine derivatives, various QSAR models have been developed to predict a range of endpoints, including toxicity and receptor affinity. nih.govmdpi.com These models typically employ a variety of molecular descriptors, which can be categorized as follows:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. nih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and can include information about its volume and surface area. tandfonline.com
The development of robust QSAR models often involves several steps, including the calculation of these descriptors, selection of the most relevant ones using techniques like genetic algorithms, and the application of statistical methods to build the predictive model. tandfonline.com Common statistical methods include:
Multiple Linear Regression (MLR) tandfonline.comtandfonline.com
Support Vector Machines (SVM) nih.gov
Neural Networks nih.gov
The predictive power of these models is evaluated through internal and external validation, with statistical metrics such as the coefficient of determination (r²) being key indicators of a model's robustness. nih.govresearchgate.net For instance, QSAR models for the toxicity of piperidine derivatives against Aedes aegypti have achieved determination coefficients greater than 0.85 on training sets and 0.8 on test sets, indicating strong predictive capability. nih.gov
| Model Type | Predicted Property | Organism/Target | Coefficient of Determination (r²) - Training Set | Coefficient of Determination (r²) - Test Set | Reference |
|---|---|---|---|---|---|
| OLS-MLR | Toxicity (pLD50) | Aedes aegypti | > 0.85 | > 0.80 | nih.gov |
| Linear SVM | Toxicity (pLD50) | Aedes aegypti | > 0.85 | > 0.80 | nih.gov |
| MLR | Akt1 Inhibitory Activity (IC50) | Akt1 | > 0.6 | > 0.5 (Q²) | tandfonline.com |
| Monte Carlo (CORAL) | Cardiotoxicity (pIC50) | hERG | N/A | 0.90 - 0.94 | mdpi.com |
Reaction Mechanism Studies Using Computational Methods
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. mdpi.com For molecules containing the piperidine scaffold, computational methods can be used to study their synthesis and reactivity.
For example, the synthesis of substituted piperidines can involve complex reaction pathways, such as catalytic hydrogenation of pyridine (B92270) precursors. nih.gov Computational studies can model these reactions to understand the stereoselectivity and energetics of different pathways. Methods like Density Functional Theory (DFT) are commonly employed for such investigations, as they provide a good balance between computational cost and accuracy. researchgate.netnih.gov
In the context of this compound, computational studies could be used to investigate its formation, for instance, through the reductive amination of a corresponding ketone. Such a study would involve:
Reactant and Product Optimization: Determining the lowest energy conformations of the reactants, intermediates, and products.
Transition State Searching: Locating the transition state structures connecting the reactants, intermediates, and products on the potential energy surface.
Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating thermodynamic properties.
Structure Activity Relationship Sar and Ligand Design Principles for 1,2,5 Trimethyl N Pentylpiperidin 4 Amine Derivatives
Pharmacophore Identification within the 1,2,5-trimethyl-N-pentylpiperidin-4-amine Scaffold
A pharmacophore model for the this compound scaffold can be hypothesized based on its key chemical features. The essential elements for molecular recognition likely include:
A hydrogen bond donor/acceptor group: The secondary amine at position 4 is capable of forming crucial hydrogen bonds with the target protein.
Hydrophobic/lipophilic regions: The pentyl group and the methyl groups on the piperidine (B6355638) ring contribute to hydrophobic interactions, anchoring the ligand in a non-polar binding pocket.
A positively ionizable center: The tertiary amine within the piperidine ring (at position 1) is likely protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the target's active site.
A defined three-dimensional arrangement: The stereochemistry of the methyl groups at positions 2 and 5 dictates the conformational preference of the piperidine ring, which in turn defines the spatial orientation of the other pharmacophoric features.
Role of Substituents (Methyl, Pentyl, Amine) in Molecular Recognition
Methyl Groups (C2, C5): These small alkyl groups influence the stereochemistry and conformational flexibility of the piperidine ring. rsc.orgrsc.org Their presence can lock the ring into a preferred chair or skew-boat conformation, which is critical for orienting the other substituents correctly for optimal interaction with the binding site. rsc.org They also contribute to the local hydrophobic character of the molecule.
N-Methyl Group (C1): This group renders the nitrogen atom a tertiary amine, which is typically protonated at physiological pH. This positive charge is often essential for forming a strong ionic bond with a negatively charged residue on the target protein, serving as a primary anchor point.
Secondary Amine (C4): This group is a key hydrogen bonding site. It can act as both a hydrogen bond donor (through the N-H) and an acceptor (through the lone pair on the nitrogen), allowing for specific and directional interactions that contribute significantly to binding affinity.
N-Pentyl Group (C4-Amine): This alkyl chain primarily engages in hydrophobic and van der Waals interactions within a lipophilic pocket of the target. Its length and flexibility are critical for maximizing these favorable interactions.
The N-pentyl group significantly enhances the lipophilicity of the molecule. This property is often correlated with increased binding affinity, as it allows the ligand to effectively occupy hydrophobic pockets in the target protein, displacing water molecules and resulting in a net entropic gain. nih.gov Studies on related series of compounds have shown that systematically varying the length of such alkyl chains can probe the size and shape of the binding pocket. nih.gov An optimal chain length, such as pentyl, often indicates a perfect fit within the hydrophobic sub-pocket of the receptor. Increasing the chain length beyond this optimum can introduce steric clashes and reduce activity. nih.gov
Strategies for Modulating Binding Affinity Through Structural Modifications
To enhance binding affinity, several structural modification strategies can be employed, guided by the SAR principles discussed.
| Modification Strategy | Target Interaction | Potential Outcome | Example from Related Compounds |
| Vary N-Alkyl Chain Length | Hydrophobic Interactions | Probe size of hydrophobic pocket; optimize van der Waals contacts. | In cannabinoid receptor antagonists, increasing alkyl chain length on an amide substituent generally increased receptor affinity up to a certain point. nih.gov |
| Introduce Rigidity | Conformational Control | Lock the molecule in its bioactive conformation to reduce the entropic penalty of binding. | Incorporating the piperidine into fused or bridged ring systems can improve affinity and selectivity. enamine.netpharmaceutical-business-review.com |
| Modify Amine Substituents | Hydrogen Bonding | Introduce additional H-bond donors/acceptors (e.g., hydroxyl groups) to form new interactions with the target. | In one series, adding hydroxyalkyl groups was used to probe for additional hydrogen bonding sites in the receptor. nih.gov |
| Alter Methyl Group Positions | Stereochemistry/Conformation | Change the conformational bias of the piperidine ring to achieve a better fit in the binding site. | Studies on isomeric piperidinols show that altering methyl stereochemistry dramatically changes preferred molecular conformation and activity. rsc.orgrsc.org |
Design Principles for Novel Piperidine Analogues
The design of novel analogues is a key objective in medicinal chemistry, with the piperidine scaffold being present in numerous approved drugs. enamine.netpharmaceutical-business-review.com Key principles for designing new analogues based on the this compound structure include:
Bioisosteric Replacement: The piperidine ring can be replaced with other heterocyclic systems (e.g., pyrrolidine, morpholine) to modulate physicochemical properties like polarity and basicity while maintaining the key spatial arrangement of substituents.
Scaffold Hopping: Entirely new core structures can be designed that maintain the original pharmacophore's three-dimensional geometry. This can lead to novel intellectual property and improved drug-like properties.
Structure-Based Design: If the structure of the biological target is known, computational tools like molecular docking can be used to design novel ligands that have complementary shapes and chemical features to the binding site.
Molecular Hybridization: Combining the key pharmacophoric features of this compound with fragments from other known active compounds can lead to hybrid molecules with enhanced or novel activities. nih.gov
Metabolic Transformations and Biotransformation Pathways of Piperidine Derivatives
Enzymatic Pathways Involved in N-Dealkylation and Oxidation of Amines
N-dealkylation is a predominant metabolic pathway for many therapeutic agents containing a 4-aminopiperidine (B84694) moiety. acs.orgnih.gov This process involves the removal of an alkyl group from the nitrogen atom and is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many piperidine-containing drugs. acs.orgnih.gov Other isoforms, such as CYP2D6, can also play significant roles depending on the substrate. nih.gov
The mechanism of N-dealkylation is an oxidative process initiated by the abstraction of a hydrogen atom from the carbon atom alpha to the nitrogen (the α-carbon) by the reactive P450 species. acs.orgku.edu This rate-limiting step forms an unstable carbinolamine intermediate. researchgate.net The carbinolamine then spontaneously decomposes to yield a secondary amine and a corresponding aldehyde or ketone. For a compound like 1,2,5-trimethyl-N-pentylpiperidin-4-amine, N-dealkylation would involve the removal of the pentyl group, yielding 1,2,5-trimethylpiperidin-4-amine (B1281756) and pentanal.
Alicyclic amines can also undergo N-oxidation, another Phase I reaction catalyzed by CYPs or flavin-containing monooxygenases (FMOs). nih.govresearchgate.net This reaction involves the direct oxidation of the nitrogen atom to form an N-oxide.
| Reaction Type | Key Enzymes | General Substrate | Intermediate | Products |
| N-Dealkylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) acs.orgnih.gov | Tertiary or Secondary Amine | Carbinolamine researchgate.net | Secondary or Primary Amine + Aldehyde/Ketone |
| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenases (FMOs) nih.govresearchgate.net | Tertiary or Secondary Amine | - | N-oxide |
Hydroxylation and Oxidation Mechanisms of Piperidine (B6355638) Rings
The piperidine ring itself is susceptible to metabolic oxidation at various positions. These reactions are also predominantly catalyzed by cytochrome P450 enzymes. nih.gov
Ring Hydroxylation: This involves the introduction of a hydroxyl (-OH) group onto one of the carbon atoms of the piperidine ring. Studies on the piperidine derivative phencyclidine have shown that hydroxylation can occur at different positions on the ring, leading to metabolites like 1-(1-phenylcyclohexyl)-4-hydroxypiperidine. nih.gov For this compound, hydroxylation could theoretically occur at the C-3 or C-6 positions.
Ring Oxidation: Oxidation of the piperidine ring can lead to the formation of more complex metabolites.
α-Oxidation: Oxidation at the carbon adjacent to the ring nitrogen (α-carbon) can lead to the formation of a lactam. nih.govresearchgate.net
β-Oxidation: Studies with N-benzylpiperidine have demonstrated that the piperidine ring can be oxidized to a ketone at the β-position (C-3). nih.gov This process is dependent on cytochrome P450 and is proposed to proceed through a reactive iminium ion intermediate, which rearranges to an enamine that is subsequently oxidized. nih.gov
Ring Opening: In some cases, metabolic processes can lead to the cleavage and opening of the piperidine ring. researchgate.netfrontiersin.org This pathway often begins with hydroxylation at a carbon alpha to the nitrogen, forming an unstable carbinolamine that can lead to ring scission. researchgate.netnih.gov
| Reaction Type | Enzymes | Position of Attack | Intermediate | Resulting Metabolite |
| Hydroxylation | Cytochrome P450 nih.gov | Ring Carbons (e.g., C-3, C-4) | - | Hydroxylated piperidine |
| α-Oxidation | Cytochrome P450 nih.govresearchgate.net | α-Carbon (C-2, C-6) | Carbinolamine | Lactam |
| β-Oxidation | Cytochrome P450 nih.gov | β-Carbon (C-3, C-5) | Iminium ion / Enamine nih.gov | Piperidone (ketone) |
| Ring Opening | Cytochrome P450 researchgate.netfrontiersin.org | α-Carbon (C-2, C-6) | Carbinolamine researchgate.netnih.gov | Amino aldehyde |
Conjugation Reactions (e.g., Glucuronidation, Sulfation) Relevant to Amines
Following Phase I functionalization, the parent compound or its metabolites can undergo Phase II conjugation reactions to enhance their water solubility and facilitate elimination. uomus.edu.iq
Glucuronidation: This is a major conjugation pathway for compounds with hydroxyl, amine, or carboxylic acid groups. wikipedia.orgnih.gov The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. wikipedia.org
N-Glucuronidation: Amines, including primary, secondary, and even some tertiary amines, can be directly conjugated with glucuronic acid to form N-glucuronides. uomus.edu.iqrsc.org The resulting metabolites are generally more polar and readily excreted. nih.gov
Carbamate (B1207046) Glucuronidation: Primary and secondary amines can also react reversibly with carbon dioxide (CO2) to form a carbamic acid. researchgate.netnih.gov This carbamic acid is then a substrate for UGTs, leading to the formation of a stable carbamate glucuronide metabolite. researchgate.netnih.gov This pathway has been observed for numerous pharmaceuticals containing amine functionalities. nih.gov
Sulfation: This is another important conjugation reaction, particularly for phenols but also relevant for some amines. uomus.edu.iq The reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. uomus.edu.iq This process also results in highly water-soluble, inactive metabolites that are easily excreted. uomus.edu.iq
Identification of Potential Metabolites in In Vitro Systems
The identification of metabolites is a critical step in understanding the biotransformation of a compound. In vitro systems are widely used for this purpose as they allow for the study of metabolic pathways in a controlled environment. frontiersin.org Common systems include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I enzymes like CYPs. nih.govspringermedizin.de They are frequently used to study oxidative metabolism, such as N-dealkylation and hydroxylation.
S9 Fraction: This is the supernatant from a post-mitochondrial centrifugation of a liver homogenate. It contains both microsomal (Phase I) and cytosolic (some Phase II) enzymes, providing a broader view of metabolism. nih.gov
Hepatocytes: Intact liver cells that contain a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism, as well as transport processes.
Recombinant Enzymes: Using specific, expressed enzymes (e.g., a single CYP isoform) helps to identify precisely which enzyme is responsible for a particular metabolic reaction. nih.gov
For a hypothetical compound like this compound, incubation in human liver microsomes would likely reveal metabolites resulting from N-dealkylation of the pentyl group and hydroxylation of the piperidine ring. nih.govnih.gov Using the S9 fraction might additionally show the formation of glucuronide conjugates of these hydroxylated metabolites.
| Potential Metabolite of this compound | Metabolic Pathway | Likely In Vitro System for Detection |
| 1,2,5-trimethylpiperidin-4-amine | N-de-pentylation | Liver Microsomes, S9 Fraction, Hepatocytes |
| N-pentyl-1,2,5-trimethyl-3-hydroxypiperidin-4-amine | Ring Hydroxylation | Liver Microsomes, S9 Fraction, Hepatocytes |
| N-pentyl-1,2,5-trimethyl-piperidin-4-amine N-oxide | N-Oxidation | Liver Microsomes, S9 Fraction, Hepatocytes |
| Glucuronide conjugate of hydroxylated metabolite | Ring Hydroxylation followed by Glucuronidation | S9 Fraction, Hepatocytes |
Species Differences in Metabolism (Focus on non-human or theoretical aspects)
Significant species differences exist in drug metabolism, which is a major consideration in preclinical drug development. rug.nl These differences arise from variations in the expression levels, isoform composition, and catalytic activities of drug-metabolizing enzymes, particularly CYPs. rug.nl
For example, the in vitro metabolism of phencyclidine (PCP), a piperidine derivative, showed marked differences between species. Liver preparations from rats and rabbits were found to be much more active in metabolizing PCP than those from cats or monkeys. nih.gov Furthermore, certain metabolites were found to be unique to a specific species; for instance, a dihydroxylated metabolite of PCP was only produced in detectable amounts by rabbits. nih.gov
These species-specific metabolic profiles mean that the rate of clearance and the types of metabolites formed can vary substantially. rug.nl Therefore, data from one animal species cannot always be directly extrapolated to another or to humans. Investigating metabolism in vitro across liver preparations from multiple species (e.g., rat, dog, monkey, human) is a standard approach to assess these potential differences early in drug discovery. rug.nl
Advanced Research Methodologies and Potential Applications for 1,2,5 Trimethyl N Pentylpiperidin 4 Amine
Radiosynthesis for Tracer Studies and Autoradiography in Chemical Biology
The development of radiolabeled ligands is a cornerstone of modern chemical biology and pharmacology, enabling non-invasive imaging techniques like Positron Emission Tomography (PET) and detailed ex vivo analysis through autoradiography. Given its amine functionality, 1,2,5-trimethyl-N-pentylpiperidin-4-amine is a candidate for radiosynthesis to create tracers for in vivo imaging and in vitro binding studies.
Potential Radiosynthesis Strategies:
The introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), is a common strategy. researchgate.netnih.gov For this compound, several approaches could be envisaged:
¹¹C-Methylation: The secondary amine in the piperidine (B6355638) ring could be a target for methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This would introduce the ¹¹C-label directly onto the nitrogen atom.
¹⁸F-Fluoroalkylation: A precursor molecule could be synthesized with a suitable leaving group (e.g., a tosylate or mesylate) on the N-pentyl chain, allowing for nucleophilic substitution with [¹⁸F]fluoride. This would result in an ¹⁸F-labeled N-fluoroalkyl derivative.
Once synthesized, these radiotracers could be employed in:
PET Imaging: To visualize and quantify the distribution of the radioligand in living organisms. This could provide insights into the compound's pharmacokinetic properties and identify potential target tissues or organs. For instance, studies with other ¹⁸F-labeled spirocyclic piperidine derivatives have successfully imaged sigma-1 receptors in the brain. nih.gov
Autoradiography: To map the precise location of binding sites in tissue sections. Ex vivo autoradiography using radiolabeled piperidine derivatives has been used to demonstrate high accumulation in brain regions with high receptor expression. nih.gov
The choice of radionuclide would depend on the specific application, with the shorter half-life of ¹¹C (approx. 20 minutes) being suitable for studies of rapid biological processes, while the longer half-life of ¹⁸F (approx. 110 minutes) allows for more complex imaging protocols and transport to facilities without an on-site cyclotron. researchgate.netnih.gov
Table 1: Potential Radionuclides for Labeling this compound
| Radionuclide | Half-life (minutes) | Common Labeling Precursor | Potential Labeling Position |
| Carbon-11 (¹¹C) | 20.4 | [¹¹C]CH₃I or [¹¹C]CH₃OTf | N-methyl group on piperidine |
| Fluorine-18 (¹⁸F) | 109.8 | [¹⁸F]F⁻ | N-pentyl chain (as a fluoroalkyl group) |
Utilization of this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. Given the prevalence of the piperidine scaffold in targeting various receptors and enzymes, this compound has the potential to be developed into a chemical probe. Its utility would depend on its specific binding affinity and selectivity for a particular biological target.
Potential Applications as a Chemical Probe:
Receptor Binding Studies: Substituted piperidines are known to interact with a variety of receptors, including dopamine, serotonin, and sigma receptors. nih.govnih.govacs.org The trimethyl and N-pentyl substitutions on the piperidine ring of this compound would influence its binding profile. As a chemical probe, it could be used to investigate the structure-activity relationships of these receptors.
Enzyme Inhibition Assays: Piperidine derivatives have also been identified as inhibitors of various enzymes. acs.org The compound could be screened against a panel of enzymes to identify potential inhibitory activity.
To be a useful chemical probe, the compound should ideally exhibit high affinity for its target, good selectivity over other targets, and well-understood mechanism of action.
Development of In Vitro Assays for Investigating Molecular Interactions (e.g., binding, enzyme kinetics)
To characterize the potential biological activity of this compound, a range of in vitro assays would be necessary. These assays would provide quantitative data on its binding affinity and functional effects on putative targets.
Types of In Vitro Assays:
Radioligand Binding Assays: These assays are used to determine the affinity (Ki) of a compound for a specific receptor. rsc.org They involve competing the unlabeled compound against a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor).
Enzyme Inhibition Assays: If the compound is found to interact with an enzyme, kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). acs.orgamericanpeptidesociety.org
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds against a specific biological target. bmglabtech.comthermofisher.com this compound could be included in HTS campaigns to identify novel biological activities.
Table 2: Examples of In Vitro Assays for Characterizing this compound
| Assay Type | Purpose | Key Parameters Measured |
| Radioligand Binding | Determine affinity for a specific receptor | Ki (inhibition constant) |
| Enzyme Kinetics | Determine the mechanism and potency of enzyme inhibition | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) |
| Functional Assays | Evaluate the functional effect on a target (e.g., agonist, antagonist) | EC50 (half-maximal effective concentration), Emax (maximum effect) |
| High-Throughput Screening | Identify novel biological targets and activities | Hit identification and confirmation |
Applications in Chemoinformatics and Chemical Library Design
Chemoinformatics involves the use of computational methods to analyze chemical data. The structure of this compound can be used in chemoinformatic studies to predict its properties and to design chemical libraries with diverse structures and biological activities.
Chemoinformatic Applications:
Property Prediction: Computational tools can be used to predict various physicochemical properties of the compound, such as its lipophilicity (logP), solubility, and pKa. These properties are crucial for its drug-like characteristics. A chemoinformatic analysis of fluorinated piperidines, for example, has been used to evaluate their potential as fragments for drug design. nih.gov
Molecular Docking: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode of the compound within the active site of the target. This can provide insights into the key molecular interactions responsible for binding. ajchem-a.com
Chemical Library Design:
The piperidine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive molecules. nih.govthieme-connect.com this compound can serve as a starting point for the design and synthesis of a focused chemical library. By systematically modifying the substituents on the piperidine ring and the N-pentyl chain, a library of analogs can be created. nih.govrsc.org This library can then be screened for improved biological activity, selectivity, and pharmacokinetic properties. The exploration of the 3D chemical space of piperidine fragments is an active area of research in fragment-based drug discovery. whiterose.ac.ukrsc.org
Table 3: Chemoinformatic and Library Design Applications
| Application | Description |
| Chemoinformatics | |
| Property Prediction | In silico estimation of physicochemical properties (logP, pKa, solubility). |
| Molecular Docking | Predicting the binding orientation and affinity of the compound to a target protein. |
| Chemical Library Design | |
| Scaffold Hopping | Using the piperidine core to design new molecules with similar biological activity. |
| Combinatorial Chemistry | Systematically creating a large number of derivatives by varying substituents. |
| Fragment-Based Design | Utilizing the substituted piperidine as a fragment for building larger, more potent molecules. |
Future Perspectives and Unaddressed Research Questions for 1,2,5 Trimethyl N Pentylpiperidin 4 Amine
Exploration of Novel and Efficient Synthetic Routes
Currently, the synthesis of polysubstituted piperidines can be lengthy and may result in low yields with difficult-to-separate stereoisomers. A primary research goal would be to develop novel, efficient, and stereoselective synthetic routes to access specific isomers of 1,2,5-trimethyl-N-pentylpiperidin-4-amine.
Future synthetic research should focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 and C5 positions of the piperidine (B6355638) ring. This could involve chiral catalysts or auxiliaries to guide the formation of desired diastereomers.
Convergent Synthesis: Designing synthetic pathways where the substituted piperidine core and the N-pentylamine side chain are prepared separately and then coupled in a late-stage functionalization step. This modular approach would facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies.
Flow Chemistry: Implementing continuous flow reactors for key synthetic steps, such as the reductive amination to install the N-pentyl group. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.
Biocatalysis: Exploring the use of enzymes, such as transaminases or imine reductases, to achieve high stereoselectivity in the formation of the amine center, which is often challenging to achieve with conventional chemical methods.
| Synthetic Strategy | Potential Advantages | Key Research Question | Hypothetical Target |
|---|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity, access to specific stereoisomers. nih.gov | Can a suitable chiral catalyst be identified for the pyridine (B92270) precursor? | (2R, 5S)-isomer |
| Late-Stage C-H Functionalization | Increased efficiency, rapid analog synthesis. acs.org | Can regioselective amination of a pre-formed piperidine be achieved? | Library of N-alkyl analogs |
| Radical-Mediated Cyclization | Access to complex substitution patterns, mild reaction conditions. nih.gov | Can intramolecular cyclization control the desired stereochemistry? | Polysubstituted piperidines |
Deeper Understanding of Solution-State Conformational Dynamics
The piperidine ring is not planar and typically exists in a chair conformation. The substituents on this compound will influence the ring's conformational equilibrium (e.g., the ratio of chair conformers with axial vs. equatorial substituents) and the orientation of the flexible N-pentyl chain. These dynamics can be critical for the molecule's interaction with biological targets. acs.org
Key unaddressed questions include:
What are the preferred solution-state conformations of the various stereoisomers?
What is the energy barrier to ring inversion?
How does the protonation state of the two amine nitrogens affect conformational preference?
To address these questions, a combination of advanced spectroscopic and computational methods is necessary:
Advanced NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities of protons, providing crucial data to define the 3D structure and relative orientation of substituents in solution. rsc.org
Computational Modeling: Molecular dynamics (MD) simulations can model the molecule's behavior over time, predicting stable conformations and the transitions between them. rsc.orgrsc.org These simulations, validated by experimental NMR data, would provide a comprehensive picture of the molecule's dynamic landscape.
High-Throughput and Virtual Screening Applications in Chemical Discovery
The piperidine scaffold is a privileged structure in drug discovery, frequently found in compounds targeting the central nervous system (CNS). researchgate.net The specific substitution pattern of this compound could be leveraged in chemical discovery through modern screening techniques.
Future research should explore:
Virtual Screening: Creating a 3D model of the molecule to perform in silico docking studies against libraries of known biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. sciengpub.irresearchgate.net This could rapidly identify potential protein partners and suggest possible therapeutic applications.
Library Synthesis and High-Throughput Screening (HTS): Utilizing the novel synthetic routes discussed in section 9.1, a library of analogs could be synthesized by varying the N-alkyl chain and the substitution on the piperidine ring. This library could then be subjected to HTS against various biological assays to identify "hit" compounds with desired activities. The development of fragment-based libraries from substituted piperidines is a growing area of interest. rsc.org
| Screening Method | Objective | Potential Targets | Expected Outcome |
|---|---|---|---|
| Virtual Screening (Docking) | Identify potential biological targets in silico. sciengpub.ir | GPCRs, Kinases, Ion Channels | A ranked list of proteins with high binding affinity scores. |
| High-Throughput Screening (HTS) | Experimentally test a library of analogs against biological assays. | Cell-based assays (e.g., cytotoxicity, receptor activation) | Identification of "hit" compounds with measurable biological activity. |
| Fragment-Based Screening | Identify low-molecular-weight fragments that bind to a target. rsc.org | Protein targets with well-defined binding pockets. | Starting points for growing a more potent lead compound. |
Integration with Systems Chemical Biology Approaches (Theoretical Frameworks)
Beyond a one-target, one-drug approach, systems chemical biology seeks to understand how a small molecule affects the complex network of interactions within a cell or organism. acs.orgnih.gov For a molecule like this compound, whose biological targets are unknown, a systems-level approach offers a powerful, unbiased framework for discovering its mechanism of action.
A theoretical framework for investigation would involve:
Chemical-Genomic Profiling: Treating model organisms (like yeast or bacteria) with the compound and using genomic techniques to identify which gene mutations make the organism more sensitive or resistant to the compound's effects. acs.org This can provide powerful clues about the molecule's biological pathway.
Chemoproteomics: Using the compound as a "bait" to pull down its interacting protein partners from a cell lysate. Techniques like affinity chromatography coupled with mass spectrometry can identify the specific proteins that the molecule binds to. This is a key method for target deconvolution. frontiersin.org
Metabolomics: Analyzing the global changes in metabolite levels within cells or tissues after exposure to the compound. nih.gov This can reveal which metabolic pathways are perturbed, offering insights into the molecule's functional effects.
This systems-level understanding is crucial for moving beyond simple binding affinity and predicting the holistic biological impact of a novel chemical entity. nih.gov
Emerging Analytical Technologies for Complex Amine Characterization
The presence of multiple stereocenters and two basic nitrogen atoms makes the analysis of this compound challenging. Separating and characterizing all possible isomers requires state-of-the-art analytical technologies.
Future research should leverage:
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are essential for separating the different enantiomers and diastereomers. mdpi.com Developing robust methods for this specific molecule is a critical first step for any further study.
Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based not only on their mass-to-charge ratio but also on their size and shape (collisional cross-section). acs.org IM-MS could potentially distinguish between different conformers or stereoisomers that are difficult to separate by chromatography alone.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. solubilityofthings.com Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that can help differentiate between isomers based on their fragmentation patterns. Chiral derivatization reagents can also be used in conjunction with MS to aid in stereoisomer identification. nih.gov
| Analytical Technology | Specific Application for the Compound | Information Gained |
|---|---|---|
| Chiral SFC/HPLC | Separation of stereoisomers. mdpi.com | Purity assessment of individual isomers. |
| Ion Mobility-MS | Separation of isomers and conformers in the gas phase. acs.org | Collisional cross-section (shape/size information). |
| Chiral Derivatization LC-MS | Resolving and quantifying stereoisomers in complex mixtures. nih.govnih.gov | Identification and quantification of specific stereoisomers. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,5-trimethyl-N-pentylpiperidin-4-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or reductive amination of piperidine precursors. For example, alkylate 4-aminopiperidine derivatives with methyl and pentyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Optimize parameters (temperature, solvent polarity, stoichiometry) using a Design of Experiments (DoE) framework to minimize side products and maximize yield . Statistical tools like response surface methodology can identify critical variables (e.g., reaction time, base strength) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions on the piperidine ring (e.g., splitting patterns for equatorial vs. axial methyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Pair HPLC/UPLC with charged aerosol detection (CAD) for purity assessment, as UV-vis may not detect non-chromophoric impurities. Cross-reference with PubChem’s computed spectral data for validation .
Advanced Research Questions
Q. How can computational quantum chemistry models predict the compound’s reactivity and guide synthetic route selection?
- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies for alkylation steps. Tools like Gaussian or ORCA can model steric effects from the 1,2,5-trimethyl substitution, which may hinder nucleophilic attack at the piperidine nitrogen. Compare activation barriers for alternative pathways (e.g., SN2 vs. radical mechanisms) . Pair these insights with ICReDD’s reaction path search algorithms to prioritize experimentally feasible routes .
Q. How can researchers resolve contradictions between experimental pharmacokinetic data and in silico predictions for this compound?
- Methodological Answer : When in vitro metabolic stability (e.g., microsomal half-life) conflicts with computational predictions (e.g., CYP450 docking simulations), conduct isotopic labeling studies to trace metabolite formation. Use tandem MS/MS to identify unexpected oxidation sites on the pentyl chain or methyl groups. Recalibrate QSAR models using experimental data to improve predictive accuracy for lipophilicity (logP) and blood-brain barrier permeability .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in receptor binding assays?
- Methodological Answer : Design a congeneric series with systematic variations (e.g., N-pentyl chain length, methyl group positions). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target receptors (e.g., sigma-1 or opioid receptors). Apply multivariate regression analysis to correlate steric/electronic descriptors (e.g., Taft parameters) with IC₅₀ values. Cross-validate findings with molecular dynamics simulations of ligand-receptor complexes .
Q. How should researchers design experiments to assess the compound’s potential neuropharmacological effects?
- Methodological Answer : Conduct in vivo behavioral assays (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels (e.g., serotonin, dopamine). For mechanistic clarity, use knockout rodent models to isolate receptor subtypes involved. Validate findings with ex vivo autoradiography using radiolabeled analogs to map brain region-specific binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data across different solvent systems?
- Methodological Answer : Replicate solubility measurements using standardized shake-flask methods with HPLC quantification. Control for polymorphic forms (e.g., amorphous vs. crystalline) via X-ray diffraction. Apply Hansen solubility parameters to rationalize outliers—e.g., high solubility in dimethylacetamide (DMAc) versus low solubility in ethanol due to polarity mismatches .
Tables for Key Comparisons
Table 1 : Synthetic Route Optimization via DoE
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 85°C | +22% |
| Base (Equiv.) | 1.0–2.5 | 2.0 | +15% |
| Solvent | ACN vs. THF | ACN | +10% |
| Source: Adapted from DoE protocols |
Table 2 : Computational vs. Experimental logP Values
| Method | Predicted logP | Experimental logP | Deviation |
|---|---|---|---|
| DFT (B3LYP) | 3.2 | 2.8 | +0.4 |
| XLogP3 | 2.9 | 2.8 | +0.1 |
| Source: Cross-validated using |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
